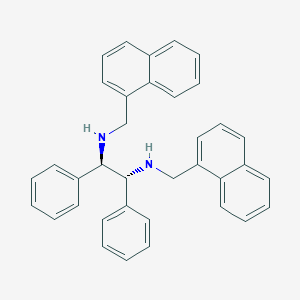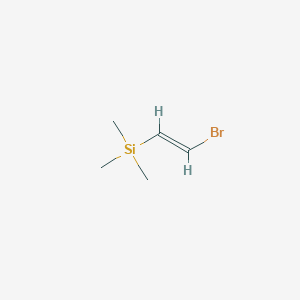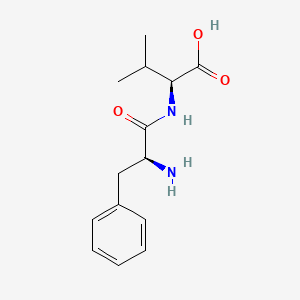
Phe-Val
Vue d'ensemble
Description
Phe-Val is a dipeptide molecule composed of phenylalanine and valine connected by a peptide bond . It is a white crystalline or powdery solid that is soluble in water and acidic solutions . It has good chemical stability and does not degrade easily at room temperature . This compound has a wide range of applications in biochemistry and medicine. It can be used as a building unit for bioactive polypeptides and is often used in drug research for the synthesis and optimization of peptide drugs .
Synthesis Analysis
This compound can be prepared through chemical synthesis or biosynthesis . Chemical synthesis generally uses solid-phase synthesis or liquid-phase synthesis methods, gradually adding appropriate amino acids and reaction reagents to synthesize this compound . Biosynthesis, on the other hand, utilizes microorganisms or enzymes to catalyze the synthesis of this dipeptide .
Molecular Structure Analysis
The molecular formula of this compound is C14H20N2O3 . The structure of this compound has been analyzed using various techniques such as 1H- and 13C-NMR, LC-MS, circular dichroism, infrared and Raman spectroscopies, rheology, electron microscopy, and single-crystal X-ray diffraction .
Physical and Chemical Properties Analysis
This compound is a white crystalline or powdery solid . It is soluble in water and acidic solutions . It has good chemical stability and does not degrade easily at room temperature . The molecular weight of this compound is 264.32 .
Applications De Recherche Scientifique
1. Effects on Milk Protein Synthesis and Energy-Mediated Cellular Signaling
A study investigated the effects of Phenylalanine (PHE) and Valine (VAL) on milk protein synthesis and energy-mediated cellular signaling using immortalized bovine mammary epithelial cells. Different stimulatory effects of PHE and VAL on protein synthesis-related and energy-mediated cellular signaling were observed. The study contributes to understanding how these amino acids affect pathways in mammary epithelial cells, important for dairy cow nutrition and milk production (Kim et al., 2020).
2. Antihypertensive Activity from Insect Protein
Ala-Val-Phe, a tripeptide derived from insect protein, showed in vitro angiotensin converting enzyme (ACE) inhibitory activity. Val-Phe, a part of this tripeptide, demonstrated ACE inhibition and significant blood pressure decrease in spontaneously hypertensive rats. This research highlights the potential of peptides derived from insect protein for antihypertensive applications (Vercruysse et al., 2010).
3. Morphological Diversity in Dipeptide Self-Assembly
Valine-alanine (Val-Ala) and alanine-valine (Ala-Val) dipeptides were studied for their self-assembly properties. The research provides insight into how dipeptide sequence affects self-assembly and the molecular structures that result, which is crucial for developing novel peptide-based materials for various applications (Erdoğan et al., 2015).
4. Ile-Phe Dipeptide and Amyloid Formation
The Ile-Phe dipeptide can self-associate in aqueous solution, forming a transparent, thermoreversible gel. This study provided insights into the forces triggering self-assembly processes like amyloid formation, important for understanding diseases like Alzheimer's (de Groot et al., 2007).
5. Deacylation by Isoleucyl Transfer RNA Synthetase
This study explored how isoleucyl-tRNA synthetase deacylates mischarged species like Val-tRNAile, contributing to understanding of the accuracy of protein synthesis in cells (Eldred & Schimmel, 1972).
Safety and Hazards
Phe-Val is generally considered safe under normal conditions, but safety procedures should still be followed when handling it . It should be kept away from fire sources and oxidizers, and stored in a closed container . Avoid inhalation or skin and eye contact . In case of accidental inhalation or contact, rinse immediately with water and seek medical attention .
Orientations Futures
Mécanisme D'action
Target of Action
Phe-Val, a dipeptide formed from L-phenylalanine and L-valine residues
Mode of Action
It is known that dipeptides can trigger a signaling cascade when released from the extracellular matrix . This suggests that this compound may interact with its targets to induce changes in cellular signaling pathways.
Biochemical Pathways
This compound is a metabolite, an intermediate or product resulting from metabolism It is known that dipeptides can affect various biological processes, including cellular regulation
Pharmacokinetics
It is known that dipeptides like this compound can be rapidly absorbed and eliminated This suggests that this compound may have good bioavailability
Result of Action
It is known that dipeptides can influence cellular senescence This suggests that this compound may have effects on cellular aging processes
Action Environment
It is known that dipeptides can self-assemble into hydrogels in certain environments This suggests that environmental factors may influence the action of this compound
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDJWSAXBGJIP-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344956 | |
| Record name | L-Phenylalanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3918-90-9 | |
| Record name | L-Phenylalanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



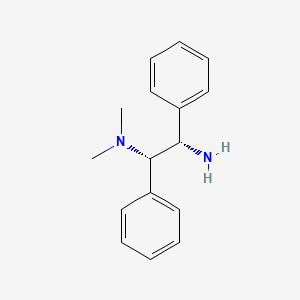

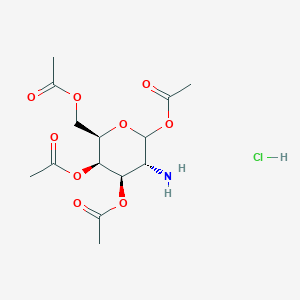
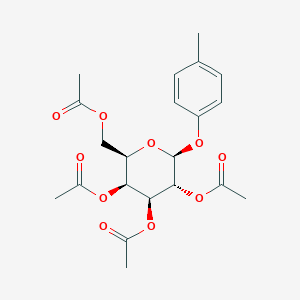
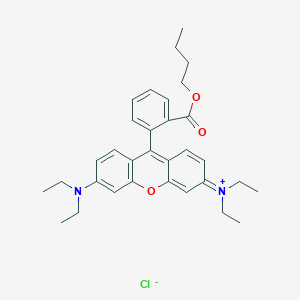
![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
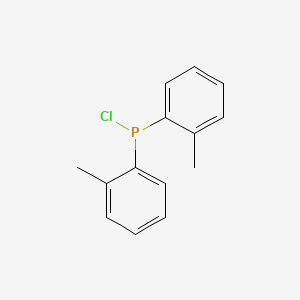
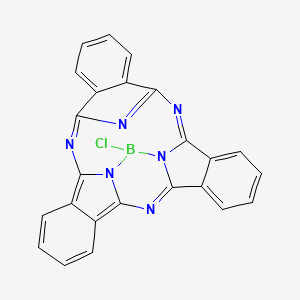

![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)
